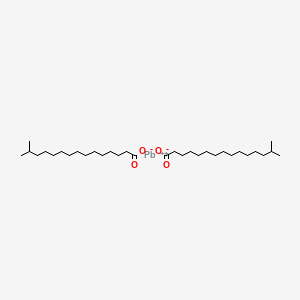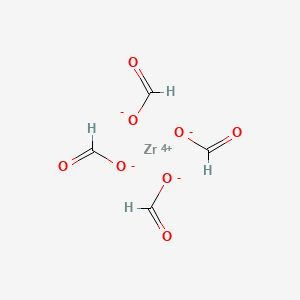
Zirconium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium formate is a chemical compound consisting of zirconium and formate ions. It is a member of the metal-organic framework (MOF) family, which are compounds consisting of metal ions coordinated to organic ligands to form one-, two-, or three-dimensional structures. This compound is known for its unique properties, including high thermal stability and the ability to form porous structures, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium formate can be synthesized through several methods. One common approach involves the reaction of zirconium salts, such as zirconium chloride, with formic acid. The reaction typically occurs in an aqueous medium and may require heating to facilitate the formation of this compound. Another method involves the in situ hydrolysis of solvents like dimethylformamide (DMF) to produce formate linkers, which then react with zirconium ions to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of deep eutectic solvents (DES) to promote the contact between MOF precursors and accelerate the growth of zirconium-based MOF nanocrystals. This method allows for the rapid preparation of this compound within a short time frame, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Zirconium formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconium oxide.
Reduction: Reduction reactions can convert this compound to zirconium metal.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like hydrogen gas for reduction reactions. Substitution reactions often involve the use of other carboxylate ligands under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound include zirconium oxide, zirconium metal, and various zirconium carboxylates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Zirconium formate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of zirconium formate involves its ability to form stable, porous structures that can interact with various molecules. The formate ligands coordinate with zirconium ions to create a framework that can encapsulate and release guest molecules. This property is particularly useful in applications such as catalysis, where the porous structure allows for the efficient interaction of reactants with the active sites of the catalyst .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to zirconium formate include other zirconium-based metal-organic frameworks, such as zirconium acetate, zirconium nitrate, and zirconium oxalate. These compounds share similar properties, such as high thermal stability and the ability to form porous structures .
Uniqueness
This compound is unique in its ability to form highly stable and flexible crystal structures, which can be tailored for specific applications. Its small formate ligands allow for a high degree of coordination with zirconium ions, resulting in a robust and versatile framework .
Properties
CAS No. |
30937-72-5 |
|---|---|
Molecular Formula |
C4H4O8Zr |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
zirconium(4+);tetraformate |
InChI |
InChI=1S/4CH2O2.Zr/c4*2-1-3;/h4*1H,(H,2,3);/q;;;;+4/p-4 |
InChI Key |
OEERILNPOAIBKF-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


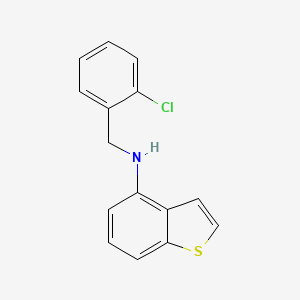
![N-[8-hydroxy-2,2-dimethyl-6-[(4-nitrophenyl)methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12641149.png)
![Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]-](/img/structure/B12641154.png)
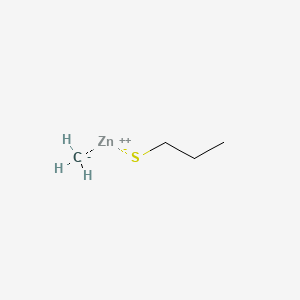
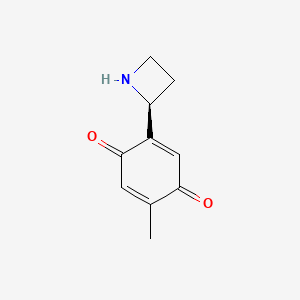
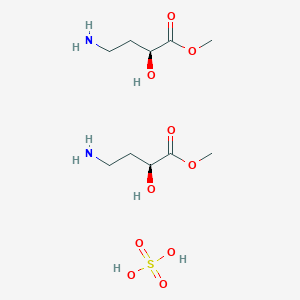
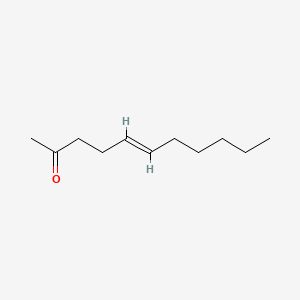
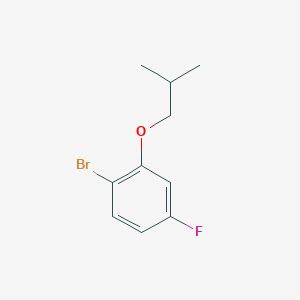


![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)

![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
